molecular formula C10H7N3O B12598495 N-(dicyanomethyl)benzamide CAS No. 871880-44-3

N-(dicyanomethyl)benzamide

Cat. No.: B12598495
CAS No.: 871880-44-3
M. Wt: 185.18 g/mol
InChI Key: JUQKVZFGSSPROM-UHFFFAOYSA-N
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Description

N-(Dicyanomethyl)benzamide is a benzamide derivative characterized by a dicyanomethyl (-CH(CN)₂) group attached to the nitrogen atom of the benzamide scaffold. Benzamides are widely explored for their roles in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., coordination chemistry, catalysis) .

Properties

CAS No.

871880-44-3

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

N-(dicyanomethyl)benzamide

InChI

InChI=1S/C10H7N3O/c11-6-9(7-12)13-10(14)8-4-2-1-3-5-8/h1-5,9H,(H,13,14)

InChI Key

JUQKVZFGSSPROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyanomethyl)benzamide can be achieved through the cyanoacetylation of benzamide. One common method involves the reaction of benzamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(dicyanomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the dicyanomethyl group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-(dicyanomethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(dicyanomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

Structural and Electronic Features

The dicyanomethyl group distinguishes N-(dicyanomethyl)benzamide from other benzamides. Below is a comparison with key analogs:

Compound Substituent Electronic Effects Key Structural Features
This compound -CH(CN)₂ Strong electron-withdrawing High polarity, potential for H-bonding
N-(Thiazol-2-yl)benzamide -Thiazole ring Moderate electron-withdrawing Heterocyclic moiety for target binding
Nitazoxanide -NO₂, -S-thiazole Strong electron-withdrawing (NO₂) Antiparasitic activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -OH, -C(CH₃)₂ Electron-donating (OH), steric bulk N,O-bidentate ligand for metal catalysis
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide -Tetrazole ring Electron-withdrawing Agonist for GPR35 receptor (EC₅₀: 0.041–0.059 μM)

Key Observations :

  • The dicyanomethyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets, similar to nitro (-NO₂) groups in nitazoxanide .

Physicochemical and Druglikeness Properties

Lipinski’s Rule of Five parameters for selected compounds:

Compound Molecular Weight LogP H-bond Donors H-bond Acceptors Druglikeness
This compound ~207 ~1.2 1 4 Likely
Nitazoxanide 307 2.1 2 7 Borderline
N-(Tetrazolylphenyl)benzamide 335 2.8 1 6 Yes
N-(Hydroxyethyl)benzamide 223 0.9 2 3 Yes

Insights :

  • This compound’s low molecular weight and moderate LogP suggest favorable druglikeness, aligning with Lipinski’s criteria .

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